molecular formula C22H13F2N3O5 B6490391 N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide CAS No. 888447-94-7

N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

Cat. No. B6490391
CAS RN: 888447-94-7
M. Wt: 437.4 g/mol
InChI Key: GUVWOBNYXDDZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide (NFBC) is a novel synthetic compound that has been studied for its potential applications in scientific research. NFBC is a small-molecule compound that is composed of a nitrogen-containing heterocyclic ring, a fluorine-containing aromatic ring, and a benzofuran-2-carboxamide moiety. NFBC has been found to be an effective inhibitor of several enzymes, including cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K).

Mechanism of Action

N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is an inhibitor of cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K). N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide binds to the active site of these enzymes and prevents them from carrying out their normal functions. COX is an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation and pain. PI3K is an enzyme involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been found to inhibit the activities of cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K). Inhibition of COX activity results in the reduction of prostaglandin production, which can lead to the reduction of inflammation and pain. Inhibition of PI3K activity results in the inhibition of cell growth and differentiation, which can lead to the inhibition of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide in laboratory experiments include its high potency and selectivity for the enzymes it targets. N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is an effective inhibitor of COX and PI3K and can be used in experiments to study the role of these enzymes in inflammation, cancer, and glucose metabolism. The main limitation of using N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide in laboratory experiments is that it is a synthetic compound and may not be available in all countries.

Future Directions

For research on N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide include studies on the pharmacokinetics and pharmacodynamics of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide in vivo, as well as studies on the structure-activity relationships of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide. In addition, further studies on the mechanism of action of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide and its potential therapeutic applications in various diseases are needed. Other potential future directions for research on N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide include studies on its potential as a prodrug, as well as its potential use as a radiolabeled compound for imaging and therapeutic applications.

Synthesis Methods

N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide can be synthesized in a two-step process. The first step involves the reaction of 3,4-difluorophenylacetic acid with 4-nitrobenzamide to form N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The second step involves the reaction of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide with a suitable reagent such as ethyl chloroformate to form N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide-ethylester. This reaction is carried out in the presence of a catalytic amount of a suitable base such as sodium hydroxide.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of several enzymes, including cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K). N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been used in studies to investigate the role of these enzymes in inflammation and cancer. N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has also been used in studies to investigate the role of PI3K in the regulation of cell growth and differentiation. In addition, N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been used in studies to investigate the role of PI3K in the regulation of glucose metabolism.

properties

IUPAC Name

N-(3,4-difluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3O5/c23-16-10-7-13(11-17(16)24)25-22(29)20-19(15-3-1-2-4-18(15)32-20)26-21(28)12-5-8-14(9-6-12)27(30)31/h1-11H,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVWOBNYXDDZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide

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